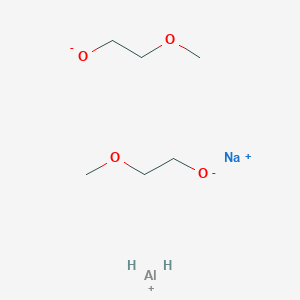

sodium;alumanylium;2-methoxyethanolate

Description

Properties

IUPAC Name |

sodium;alumanylium;2-methoxyethanolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIQVZMZXHEYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].[Na+].[AlH2+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16AlNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22722-98-1 | |

| Record name | Vitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22722-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022722981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dihydridobis(2-methoxyethanolato)aluminate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Definitive Guide to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): Properties, Mechanisms, and Advanced Applications in Organic Synthesis

Executive Summary

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), widely recognized by its trade names Red-Al® and Vitride , is a highly versatile, organometallic hydride reducing agent[1]. Developed in 1968, SMEAH has become a cornerstone reagent in organic synthesis and pharmaceutical manufacturing, offering a safer, more stable, and highly soluble alternative to traditional reducing agents like lithium aluminum hydride (LiAlH₄)[2]. This technical whitepaper provides an in-depth analysis of SMEAH’s physicochemical properties, mechanistic pathways, field-proven experimental protocols, and critical safety handling procedures designed for researchers and drug development professionals.

Structural and Physicochemical Profile

SMEAH features a tetrahedral aluminum center coordinated to two hydride ligands and two bidentate 2-methoxyethoxy groups, with a sodium counterion[2]. The molecular formula is NaAlH₂(OCH₂CH₂OCH₃)₂. The presence of the bulky, oxygen-rich 2-methoxyethoxy ligands fundamentally alters the reactivity and physical properties of the aluminum hydride core.

Unlike traditional metal hydrides that exist as insoluble polymeric networks, the bidentate alkoxy groups prevent aggregation, rendering SMEAH highly soluble in aromatic hydrocarbons like toluene and benzene[1][3].

Quantitative Data: Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | C₆H₁₆AlNaO₄[3] |

| Molecular Weight | 202.16 g/mol [2] |

| Physical State | Viscous, clear to light amber liquid[3] |

| Commercial Concentration | Typically ≥60–70 wt. % in toluene (~3.4–3.5 M)[2] |

| Density | 1.036 g/mL at 25 °C[4] |

| Thermal Stability | Stable up to 170 °C; decomposes above 214 °C[4] |

| Solubility Profile | Miscible with toluene, THF, ethers, DMF; Immiscible with aliphatics[3][4] |

Strategic Advantages: SMEAH vs. Lithium Aluminum Hydride (LAH)

For process chemists scaling up pharmaceutical intermediates, SMEAH offers profound operational advantages over LAH:

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Bis(2-methoxyethoxy)aluminum Hydride (SMEAH) |

| Pyrophoricity | Highly pyrophoric in air; dangerous to handle[1]. | Non-pyrophoric . Reacts exothermically with moisture but does not spontaneously ignite[1]. |

| Solvent Compatibility | Restricted to ethers (THF, diethyl ether)[1]. | Broad compatibility , highly soluble in aromatic solvents (toluene) allowing higher reaction temperatures[1]. |

| Shelf-Life | Short; degrades rapidly upon exposure to ambient humidity[1]. | Unlimited under dry conditions; highly stable over time[1]. |

| Thermal Tolerance | Decomposes at relatively low temperatures. | Tolerates extreme reflux conditions up to 170 °C without sudden decomposition[3][4]. |

Mechanistic Pathways in Functional Group Reduction

SMEAH is a potent nucleophilic hydride donor capable of reducing aldehydes, ketones, esters, carboxylic acids, acyl halides, and anhydrides to primary alcohols[1][3]. Furthermore, it effectively reduces amides, nitriles, and imines to their corresponding amines[1].

Reduction of Amides to Amines

One of the most valuable applications of SMEAH in drug development is the reduction of secondary and tertiary amides. For instance, SMEAH is utilized in the efficient reduction of N-Boc protected amino acid-derived secondary amides to yield chiral diamines without racemization or over-reduction[5].

The mechanism proceeds via the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, followed by nucleophilic hydride transfer. The expulsion of the aluminate complex generates an iminium intermediate, which is rapidly trapped by a second hydride transfer to yield the amine.

Mechanistic pathway of secondary amide reduction to amine via Red-Al hydride transfer.

Hydrometalation of Alkynes and Epoxide Ring Opening

Beyond carbonyl reduction, SMEAH is highly prized for its stereoselective hydrometalation capabilities. It reduces propargyl alcohols to trans-allyl alcohols, a transformation where reagents like DIBAL-H often fail or yield cis-products[6][7]. The intermediate alkenylaluminum species can be further trapped by electrophiles (e.g., iodine) to create highly functionalized building blocks[6]. Additionally, SMEAH provides highly regioselective ring-opening of epoxides to form 1,3-diols[8].

Field-Proven Experimental Protocol: General Reduction Workflow

The following protocol outlines a self-validating system for the reduction of an ester or amide using a 70% w/w SMEAH solution in toluene.

Scientific Causality & Experimental Choices

-

Solvent Selection: Toluene is chosen over THF because it allows for higher reflux temperatures (if required for sterically hindered amides) and prevents the competitive coordination of etheric solvents that can slow down the reaction[1][3].

-

Temperature Control: SMEAH additions must be performed at 0 °C. Despite being non-pyrophoric, the hydride transfer is highly exothermic[1].

-

Quenching Mechanism: Traditional water quenches of aluminum hydrides produce a gelatinous, unfilterable aluminum hydroxide emulsion. We utilize a Rochelle's salt (Sodium potassium tartrate) quench or a strong NaOH quench . The tartrate ligands chelate the aluminum, forming a highly soluble complex that cleanly separates into the aqueous layer, allowing for effortless extraction of the organic product.

Step-by-Step Methodology

-

Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with inert gas (Nitrogen or Argon)[7][9].

-

Substrate Solvation: Dissolve the substrate (1.0 equivalent) in anhydrous toluene (approx. 5–10 mL per gram of substrate). Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: Transfer the 70% w/w Red-Al solution (typically 1.5 to 3.0 equivalents of hydride, depending on the functional group) to the addition funnel via a dry syringe. Add the Red-Al dropwise over 30 minutes to control the exothermic evolution of heat[7].

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If reducing a recalcitrant amide, heat the mixture to reflux (80–110 °C) and monitor via TLC or GC-MS until starting material consumption is complete[7].

-

Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Slowly add a 1M aqueous solution of NaOH or a saturated aqueous solution of Rochelle's salt dropwise. Caution: Vigorous evolution of hydrogen gas will occur[2][10].

-

Workup: Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, clear layers form (no emulsion should remain).

-

Extraction: Separate the organic toluene layer. Extract the aqueous layer twice with ethyl acetate or ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Step-by-step experimental workflow for Red-Al reduction and safe emulsion quenching.

Safety, Handling, and Storage Protocols

While SMEAH mitigates the spontaneous ignition risks associated with LAH, it remains a highly reactive and hazardous chemical requiring rigorous safety protocols.

-

Water Reactivity: SMEAH reacts violently with water, protic solvents, and atmospheric moisture to release highly flammable hydrogen gas[2][10]. It must be stored and handled strictly under an inert atmosphere (Argon or Nitrogen)[9].

-

Corrosivity and Toxicity: The reagent is a potent skin irritant and causes severe skin burns and eye damage (Category 1B Skin Corrosion)[9]. Inhalation of the toluene solvent vapor poses central nervous system hazards (drowsiness, dizziness) and aspiration toxicity[9].

-

Personal Protective Equipment (PPE): Operators must use heavy-duty chemical-resistant gloves, chemical safety goggles, and a face shield. All transfers and reactions must be conducted inside a certified chemical fume hood[9].

-

Storage: Store in a dedicated flammables/corrosives cabinet in a cool, dry, and well-ventilated area, completely isolated from strong oxidizing agents, acids, and moisture[9][10].

References

-

"Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia", wikipedia.org,[Link]

-

"Sodium bis(2-methoxyethoxy)aluminium hydride - Grokipedia", grokipedia.com,[Link]

-

"Understanding Sodium bis(2-methoxyethoxy)aluminum hydride: Properties, Applications, and Sourcing", nbinno.com,[Link]

-

"Sodium Bis(methoxyethoxy)aluminium Hydride | Request PDF - ResearchGate", researchgate.net,[Link]

-

"Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-AlÃ')", researchgate.net,[Link]

-

"Red-Al | Chem-Station Int. Ed.", chem-station.com,[Link]

-

"SAFETY DATA SHEET - Fisher Scientific (UK)", fishersci.co.uk,[Link]

-

"Working with Hazardous Chemicals - Organic Syntheses", orgsyn.org,[Link]

Sources

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Sodium bis(2-methoxyethoxy)aluminiumhydride | 22722-98-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Architecting Reductive Transformations: A Technical Guide to Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al)

As a Senior Application Scientist, I have overseen countless scale-up campaigns that bottlenecked at a single, critical juncture: the reduction step. For decades, Lithium Aluminum Hydride (LAH) was the default choice, but its pyrophoric nature, poor solubility, and hazardous quenching profiles make it a liability in both bench-scale drug discovery and commercial manufacturing.

Enter Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) , universally known by its trade name Red-Al (CAS 22722-98-1)[1]. By integrating methoxyethoxy ligands into the aluminate core, we fundamentally alter the reagent's thermodynamic stability, solubility, and stereoselectivity. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and field-proven protocols for deploying Red-Al in complex organic syntheses.

Physicochemical Profiling: The Causality of Stability

The structural genius of Red-Al lies in its formula: NaAlH2(OCH2CH2OCH3)2[1]. The bidentate methoxyethoxy groups act as internal chelators. This intramolecular coordination stabilizes the aluminum center, preventing the spontaneous, pyrophoric degradation seen in LAH upon exposure to atmospheric moisture[1].

While Red-Al still reacts exothermically with water to release hydrogen gas, it does not ignite[1]. Furthermore, these organic ligands render the complex highly lipophilic, unlocking complete miscibility in aromatic solvents like toluene[2].

Table 1: Quantitative Physicochemical Profile

| Property | Value | Operational Advantage |

| CAS Number | 22722-98-1[3] | N/A |

| Density | 1.036 g/mL at 25 °C | Facilitates precise volumetric dosing. |

| Thermal Stability | Stable to 170 °C; Decomposes > 214 °C[2] | Allows for high-temperature refluxing (e.g., in toluene at 110 °C). |

| Solubility | Miscible in toluene, THF, ethers[2] | Eliminates the need for suspension handling; prevents localized hot spots. |

| Vapor Pressure | 21 mmHg at 20 °C | Low volatility minimizes inhalation risks during transfer. |

Table 2: Comparative Reagent Matrix (Red-Al vs. LAH)

| Feature | Red-Al (SMEAH) | Lithium Aluminum Hydride (LAH) |

| Air/Moisture Reactivity | Exothermic hydrolysis, non-pyrophoric[1] | Highly pyrophoric, ignites in moist air[1] |

| Solvent Compatibility | Soluble in aromatic hydrocarbons[1] | Limited to ethers (THF, diethyl ether)[1] |

| Shelf Life | Unlimited under dry conditions[1] | Short shelf-life, degrades over time[1] |

Causality in Solvent Selection: Why use toluene instead of THF? Because Red-Al is completely miscible in toluene, we can push reaction temperatures up to 110 °C. This thermal latitude is the exact reason Red-Al can reduce recalcitrant functional groups—such as aliphatic p-toluenesulfonamides to free amines—a feat LAH cannot achieve without extreme forcing conditions[1].

Mechanistic Insights: Precision Hydride Delivery

Red-Al is not merely a blunt instrument for exhaustive reduction; it is a precision tool. The steric bulk and electronic modulation provided by the methoxyethoxy ligands allow for highly stereoselective transformations.

The Chan Alkyne Reduction

One of the most elegant applications of Red-Al is the Chan alkyne reduction, which converts acetylenic alcohols (alkynols) into trans-(E)-allylic alcohols[4].

The Mechanism: Red-Al first coordinates with the free hydroxyl group of the alkynol, anchoring the reagent[4]. This proximity forces an intramolecular hydride transfer across the alkyne face, generating a rigid alkenyl aluminum intermediate[4]. Because the hydride is delivered intramolecularly, the geometry is locked, resulting in exceptional trans-(E) stereoselectivity upon electrophilic quenching[4].

Mechanistic pathway of the Chan alkyne reduction using Red-Al.

Applications in Drug Development

In pharmaceutical process chemistry, predictability and scalability are paramount. Red-Al has been instrumental in several high-profile synthetic routes:

-

Asymmetric Synthesis of (R)-Fluoxetine: Red-Al is highly effective at epoxide ring-opening. In the synthesis of (R)-fluoxetine hydrochloride, an enantiomerically pure α,β-epoxyamide was reduced by Red-Al in the presence of 15-crown-5, yielding the target β-hydroxyamide with excellent regioselectivity[5]. Causality: The crown ether sequesters the sodium cation, increasing the nucleophilicity of the aluminate complex and driving the kinetic ring-opening.

-

Commercial Scale-Up of Ingliforib Intermediates: Statistical Design of Experiments (DOE) was utilized to optimize a Red-Al reduction of an imide to produce 3,4-isopropylidenedioxypyrrolidine hydrotosylate[6]. The process was successfully scaled to multikilogram quantities, proving Red-Al's viability in commercial API manufacturing where borane reductions were deemed too hazardous[6].

Self-Validating Experimental Protocol

The following is a field-standard, step-by-step protocol for the stereospecific reduction of propargyl alcohols[7]. This protocol is designed as a self-validating system : each step contains observable checkpoints to guarantee chemical integrity before proceeding.

Self-validating experimental workflow for Red-Al mediated reductions.

Protocol: Synthesis of (E)-3-Trimethylsilyl-2-propen-1-ol

-

Atmospheric Control (Setup): Purge a dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and pressure-equalizing addition funnel with nitrogen[7].

-

Reagent Charging: Charge the flask with 147 mL of a 3.4 M Red-Al solution (approx. 70% w/w in toluene)[7]. Cool the system to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the propargyl alcohol substrate in anhydrous THF. Add this solution dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C[7].

-

Validation Checkpoint: Observe controlled gas evolution (H2). The persistence of bubbling confirms active hydroxyl coordination and hydride transfer. If bubbling stops prematurely, the reagent may be depleted or compromised by moisture.

-

-

Thermal Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via Gas Chromatography (GC).

-

Validation Checkpoint: The reaction is complete only when the alkyne peak (e.g., retention time 6.1 min) completely disappears, transitioning to the allylic alcohol peak (4.2 min)[7].

-

-

Ligand-Exchange Quenching (Critical): Cool the mixture back to 0 °C. Slowly pour the reaction mixture into a vigorously stirred, cold aqueous solution of Rochelle's salt (sodium potassium tartrate).

-

Causality of the Quench: Red-Al reductions generate robust aluminum alkoxide complexes. Aqueous tartrate acts as a bidentate ligand, sequestering the aluminum into a water-soluble complex. This prevents the formation of a gelatinous aluminum hydroxide emulsion that would otherwise trap the product and destroy isolated yields.

-

-

Isolation: Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Safety Architecture & Handling

While Red-Al circumvents the pyrophoric dangers of LAH, it commands strict respect. It is classified under H225 (Highly flammable liquid and vapor) and H260 (In contact with water releases flammable gases which may ignite spontaneously) [8].

-

Storage: Must be stored in a flammables area under an inert atmosphere (Nitrogen or Argon)[9]. Once a bottle is punctured, the headspace must be backfilled with inert gas to prevent gradual hydrolysis and pressure buildup from hydrogen gas.

-

Toxicity: Red-Al is a potent skin irritant and causes severe skin burns and eye damage (Category 1B)[8]. It is also suspected of damaging the unborn child (Category 2 Reproductive Toxicity)[9]. All handling must occur within a certified chemical fume hood using appropriate PPE (chemical safety goggles, heavy-duty nitrile or neoprene gloves).

-

Spill Mitigation: Never use water to clean a Red-Al spill[8]. Smother the spill with dry sand or a specialized inert absorbent, carefully transfer to a fire-proof container, and quench slowly with a high-molecular-weight alcohol (like isopropanol or butanol) before final disposal.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding Sodium bis(2-methoxyethoxy)aluminum hydride: Properties, Applications, and Sourcing." nbinno.com. 3

-

Echemi. "Sodium bis(2-methoxyethoxy)aluminiumhydride CAS:22722-98-1." echemi.com. 2

-

Sigma-Aldrich. "Red-Al sodium bis(2-methoxyethoxy)aluminum hydride = 60wt. toluene 22722-98-1." sigmaaldrich.com. Link

-

Wikipedia. "Sodium bis(2-methoxyethoxy)aluminium hydride." wikipedia.org. 1

-

Alfa Chemistry. "Chan Alkyne Reduction." alfa-chemistry.com. 4

-

Merck. "Red-Al® Reducing Agent." merckmillipore.com. 5

-

Fisher Scientific. "SAFETY DATA SHEET - Sodium bis(2-methoxyethoxy)aluminum hydride." fishersci.co.uk. 8

-

Fisher Scientific. "SAFETY DATA SHEET (US) - Sodium bis(2-methoxyethoxy)aluminum hydride." fishersci.com. 9

-

Organic Syntheses. "STEREOSPECIFIC REDUCTION OF PROPARGYL ALCOHOLS." orgsyn.org. 7

-

ResearchGate. "Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate." researchgate.net.6

Sources

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

Understanding the Reactivity of SMEAH in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH)—commercially recognized under trade names such as Red-Al®, Vitride®, or Synhydrid®—is a [1]. In modern drug development and complex natural product synthesis, achieving precise chemoselectivity and stereoselectivity is paramount. SMEAH offers a unique reactivity profile that bridges the gap between the aggressive, indiscriminate reduction capabilities of Lithium Aluminum Hydride (LAH) and the mild, targeted nature of Diisobutylaluminum Hydride (DIBAL-H)[2],[3]. This whitepaper explores the physicochemical causality behind SMEAH's reactivity, details its mechanistic applications in stereoselective synthesis, and provides self-validating experimental protocols for laboratory and industrial applications.

Physicochemical Profiling: The Causality of Stability and Solubility

The structural design of SMEAH—a tetrahedral aluminum center bonded to two hydrides and two 2-methoxyethoxy ligands—directly dictates its macroscopic properties and operational advantages[1].

-

Solubility Causality: Unlike LAH, which relies exclusively on ethereal solvents due to its highly ionic crystal lattice, the and drastically enhance organic compatibility[4]. This allows SMEAH to be formulated as highly concentrated, viscous solutions (>70 wt%) in aromatic solvents like toluene[1].

-

Stability Causality: The bidentate alkoxy ligands sterically shield the aluminum-hydride bonds and reduce the overall hydridic character compared to LAH[4]. Consequently, SMEAH (non-pyrophoric) and exhibits exceptional thermal stability up to 200 °C, allowing for high-temperature reductions that would otherwise decompose standard hydrides[1],[4].

Table 1: Comparative Physicochemical Profile of Common Hydride Reducing Agents

| Reagent | Chemical Formula | Active Hydrides | Solvent Compatibility | Safety Profile | Thermal Stability |

| SMEAH (Red-Al) | NaAlH₂(-OCH₂CH₂OCH₃)₂ | 2 | Aromatics & Ethers | Non-pyrophoric | Stable up to 200 °C |

| LAH | LiAlH₄ | 4 | Ethers only | Highly Pyrophoric | Decomposes >125 °C |

| DIBAL-H | i-Bu₂AlH | 1 | Hydrocarbons, Aromatics | Pyrophoric | Decomposes >150 °C |

Mechanistic Reactivity and Stereocontrol

SMEAH is not merely a safer LAH alternative; it is a precision tool for stereoselective transformations, driven by its ability to form rigid intermediate complexes.

The Chan Alkyne Reduction

The Chan reduction is a highly stereoselective method for converting acetylenic alcohols (alkynols) into trans-(E)-allylic alcohols[5].

Causality of Stereoselection: When SMEAH is introduced to a propargyl alcohol, the reagent first reacts with the free hydroxyl group, evolving hydrogen gas to form an intermediate aluminum alkoxide complex[5]. This covalent tethering is the critical causal step: it forces the remaining hydrides into strict spatial proximity with the alkyne. The subsequent , enforcing a strict trans-addition (hydrometalation) across the triple bond[5],[6]. Upon aqueous quench, the alkenylaluminum intermediate yields exclusively the E-allylic alcohol[5].

Fig 1. Mechanistic pathway of the Chan Alkyne Reduction yielding (E)-allylic alcohols.

Chelation-Controlled Reduction of α-Hydroxy Ketones

SMEAH is an exceptional reagent for the to 1,2-anti-diols[7].

Causality of Diastereoselection: The aluminum center in SMEAH acts as a potent Lewis acid. It coordinates simultaneously with the carbonyl oxygen and the oxygen atom of the protecting group (e.g., MOM, MEM), forming a rigid, five-membered aluminate chelate[7]. This locked conformation restricts bond rotation. Following the Cram chelation model, the bulky ligands of the aluminate complex force the incoming hydride to attack from the least sterically hindered face of the carbonyl, resulting in high anti diastereoselectivity (dr up to 20:1)[7].

Fig 2. Chelation-controlled reduction of α-hydroxy ketones to 1,2-anti-diols.

Self-Validating Experimental Protocols

To ensure reproducibility in drug development workflows, the following protocols incorporate self-validating steps (e.g., visual cues, specific quench procedures) to confirm reaction causality.

Protocol 1: Scalable Synthesis of SMEAH Solution

Objective: Preparation of a ~70 wt% SMEAH solution in toluene[2].

-

Preparation: Under a strict inert atmosphere (N2 or Ar), prepare a suspended slurry of sodium aluminum hydride (NaAlH₄) in anhydrous toluene within a reactor equipped with a gas outlet[2].

-

Ligand Exchange: Slowly add exactly two molar equivalents of anhydrous 2-methoxyethanol to the slurry[2].

-

Validation Check: The reaction is highly exothermic and will immediately evolve hydrogen gas. The rate of addition must be strictly controlled to manage gas evolution[2].

-

Completion: Continue stirring until the evolution of hydrogen gas completely ceases. This visual cue self-validates the complete substitution of the two hydrides[2].

-

Storage: The resulting clear to pale-yellow viscous solution is ready for immediate use or long-term storage under inert conditions[1].

Protocol 2: Stereoselective Synthesis of (E)-Allylic Alcohols (Chan Reduction)

Objective: Conversion of propargyl alcohols to E-allylic alcohols[5].

-

Initialization: Dissolve the alkynol substrate in anhydrous THF or toluene under an inert atmosphere and cool to 0 °C[5].

-

Reagent Addition: Dropwise add 1.5 to 2.0 equivalents of SMEAH (70% in toluene). Causality Note: The excess equivalent is required to account for the initial deprotonation of the hydroxyl group prior to reduction[5].

-

Reaction: Warm the mixture to room temperature. Monitor via TLC until the starting material is fully consumed.

-

Quench & Validation: Cool back to 0 °C and carefully quench with 1M NaOH or water. The breakdown of the alkenylaluminum intermediate will self-validate by forming a distinct white precipitate[5].

-

Isolation: Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to isolate the E-allylic alcohol[5].

Protocol 3: 1,2-Chelation-Controlled Reduction

Objective: Synthesis of 1,2-anti-diols from protected α-hydroxy ketones[7].

-

Initialization: Dissolve the acyclic acetal-protected α-hydroxy ketone in anhydrous CH₂Cl₂ under an argon atmosphere[7].

-

Thermal Control: Cool the vessel to -78 °C using a dry ice/acetone bath. Causality Note: Lowering the temperature to -78 °C and utilizing CH₂Cl₂ instead of toluene is the primary causal factor for maximizing the diastereomeric ratio (dr)[7].

-

Reduction: Slowly add SMEAH dropwise. Stir at -78 °C until TLC indicates complete conversion[7].

-

Emulsion Quench (Critical Step): Quench the reaction at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Validation: Stirring this mixture vigorously as it warms to room temperature breaks down the stubborn aluminum emulsion into two clear, separable layers[7].

-

Isolation: Extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and purify via flash chromatography to yield the 1,2-anti-diol[7].

Conclusion

SMEAH (Red-Al) represents a masterclass in reagent design, where the deliberate modification of a pyrophoric parent compound yields a highly stable, soluble, and stereoselective reducing agent. By understanding the causality behind its intramolecular hydride transfers and chelation-controlled pathways, synthetic chemists can leverage SMEAH to construct complex chiral architectures with high fidelity.

References

-

Title: Red-Al | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]

-

Title: Sodium bis(2-methoxyethoxy)aluminium hydride Source: Wikipedia URL: [Link]

-

Title: Reduction of functional groups Source: Atlanchim Pharma URL: [Link]

-

Title: An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Module II Reduction Reactions - Lecture 14 Source: DAV University URL: [Link]

Sources

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. davuniversity.org [davuniversity.org]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

Thermal Stability and Operational Dynamics of Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH): A Technical Guide for Process Scale-Up

Executive Summary

In the landscape of pharmaceutical process chemistry and advanced organic synthesis, the selection of a reducing agent is dictated by a delicate balance between reactivity and safety. Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) —commercially recognized as Red-Al, Vitride, or Synhydrid—has emerged as a superior alternative to traditional hydrides like Lithium Aluminum Hydride (LAH). As a Senior Application Scientist, I frequently advocate for SMEAH in drug development workflows due to its defining characteristic: exceptional thermal stability .

This whitepaper provides an in-depth technical analysis of SMEAH’s thermodynamic profile, the structural causality behind its stability, and field-proven, self-validating methodologies for deploying it safely in high-temperature scale-up operations.

The Structural Causality of SMEAH’s Thermal Stability

To understand why SMEAH outperforms LAH in process safety, we must examine the coordination chemistry of the aluminate complex.

LAH (

In contrast, SMEAH (

-

Steric Shielding: The bulky alkoxide groups physically shield the remaining Al-H bonds from unwanted auto-catalytic disproportionation.

-

Intramolecular Coordination: The ether oxygen atoms in the methoxyethoxy ligands can coordinate with the sodium cation, creating a robust, thermodynamically stabilized bidentate network.

Because of this structural reinforcement,[2][3][4]. This >35 °C buffer over LAH's decomposition point is the critical margin of safety that allows chemists to run reductions under harsh reflux conditions[5].

Comparative Thermodynamic Profiling

When designing a synthetic route, quantitative comparison of reagent stability dictates solvent choice and reactor design. Table 1 summarizes the thermal parameters of common complex metal hydrides.

Table 1: Comparative Thermal Properties of Common Hydride Reducing Agents

| Reducing Agent | Decomposition Onset | Physical State (25 °C) | Pyrophoric | Optimal Solvent Compatibility |

| SMEAH (Red-Al) | 205 °C – 214 °C | Viscous Liquid | No | Toluene, Benzene, Ethers |

| LiAlH₄ (LAH) | 150 °C – 170 °C | Crystalline Solid | Yes | THF, Diethyl Ether |

| DIBAL-H | ~150 °C | Liquid | Yes | Hexane, Toluene, DCM |

Note: SMEAH is uniquely non-pyrophoric. While it reacts exothermically with moisture, it does not spontaneously ignite in dry air, granting it an essentially unlimited shelf-life under inert conditions[3].

Solvent Dynamics and Heat Dissipation

SMEAH is predominantly supplied as a >70% w/w solution in toluene[3]. The decision to formulate SMEAH in an aromatic hydrocarbon rather than an ether is a deliberate engineering choice driven by thermal dynamics:

-

Miscibility: The lipophilic methoxyethoxy ligands render the complex completely miscible in toluene[2].

-

Thermodynamic Heat Sink: Toluene has a boiling point of 110 °C. During an exothermic hydride transfer, the solvent acts as a thermal buffer. The energy is consumed by the latent heat of vaporization of toluene (reflux), preventing localized "hot spots" in the reactor from ever reaching the 205 °C decomposition threshold of the SMEAH complex.

Self-Validating Quality Control: Thermal Stress Testing

Before deploying a legacy batch of SMEAH in a high-temperature pilot plant run, its thermal integrity must be verified. Moisture ingress over time can cause partial hydrolysis, shifting the decomposition onset to dangerously lower temperatures.

Protocol 1: Differential Scanning Calorimetry (DSC) Validation

-

Purpose: To mathematically guarantee the thermal safety margin of a specific SMEAH batch. This protocol is a self-validating system; the output data directly dictates a "Go/No-Go" decision for scale-up.

-

Step 1 (Inert Prep): Inside a nitrogen-filled glovebox (<1 ppm

), transfer 5–10 mg of the 70% SMEAH/toluene solution into a high-pressure, gold-plated stainless steel DSC crucible. -

Step 2 (Sealing): Hermetically seal the crucible. Standard aluminum pans will rupture from toluene vapor pressure, artificially skewing the baseline.

-

Step 3 (Equilibration): Load the crucible into the DSC alongside an empty reference pan. Equilibrate at 25 °C for 5 minutes.

-

Step 4 (Thermal Ramping): Execute a heating ramp of 5 °C/min from 25 °C to 250 °C.

-

Step 5 (Validation): Analyze the thermogram. A pure, stable batch will show a sharp exothermic peak (decomposition) onsetting no lower than 205 °C [4]. If the exothermic onset occurs below 190 °C, the batch is compromised and must be rejected for reflux applications.

Process Chemistry: High-Temperature Reduction Workflows

Sterically hindered amides and nitriles often resist reduction at room temperature. The thermal stability of SMEAH allows chemists to push the reaction to 110 °C (toluene reflux), providing the kinetic energy required to collapse the stable tetrahedral intermediate[5][6].

Caption: SMEAH High-Temperature Reduction and Failsafe Workflow.

Protocol 2: High-Temperature Amide Reduction Workflow

-

Step 1 (System Purge): Flame-dry a 3-neck reactor equipped with a reflux condenser, dropping funnel, and internal thermocouple. Purge with Argon.

-

Step 2 (Reagent Loading): Charge the reactor with the sterically hindered amide dissolved in anhydrous toluene (0.5 M).

-

Step 3 (Controlled Addition): Cool the system to 0 °C. Add SMEAH (70% in toluene, 2.5 eq) dropwise.

-

Causality: Why cool the system if SMEAH is stable to 200 °C? The initial hydride transfer is highly exothermic. While the reagent will not decompose, the sudden heat release can cause the toluene to flash-boil. Cooling controls the kinetic rate of this initial exotherm.

-

-

Step 4 (Thermal Activation): Gradually heat the mixture to 110 °C (reflux).

-

Causality: SMEAH remains structurally intact at 110 °C, providing sustained thermal energy to overcome the activation barrier of the reduction without risking the thermal runaway that plagues LAH near its 150 °C melting point[1].

-

-

Step 5 (Failsafe Quenching): Once HPLC confirms complete conversion, cool the mixture to 0 °C. Quench cautiously with a saturated aqueous solution of Rochelle salt (Sodium potassium tartrate) or a modified Fieser quench.

-

Causality: This prevents the formation of an unfilterable aluminum hydroxide gel, trapping the aluminum byproducts as highly soluble, easily separable granular complexes.

-

Conclusion

Sodium bis(2-methoxyethoxy)aluminum hydride represents a triumph of rational reagent design. By substituting highly reactive hydrides with coordinating methoxyethoxy ligands, chemists are granted a reagent that mirrors the reducing power of LAH but boasts a thermal decomposition threshold above 205 °C. For drug development professionals scaling up complex syntheses, SMEAH provides an unparalleled combination of kinetic driving force at elevated temperatures and uncompromising process safety.

References

-

Wikipedia. "Sodium bis(2-methoxyethoxy)aluminium hydride". URL:[Link]

-

Sigma-Aldrich / Harper College. "Safety Data Sheet: Red-Al sodium bis(2-methoxyethoxy)aluminum hydride solution". URL:[Link]

-

RSC Advances. "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles". URL:[Link]

-

Wikipedia. "Lithium aluminium hydride". URL:[Link]

Sources

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Sodium bis(2-methoxyethoxy)aluminiumhydride | 22722-98-1 [chemicalbook.com]

- 3. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04359A [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Selective Reduction of Nitriles to Primary Amines with Red-Al

Introduction: The Strategic Advantage of Red-Al in Amine Synthesis

The transformation of nitriles into primary amines is a cornerstone reaction in organic synthesis, pivotal for the creation of pharmaceuticals, agrochemicals, and functional materials. While numerous hydride reagents can effect this reduction, Sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Red-Al®, Vitride®, or Synhydrid®, presents a compelling combination of reactivity, safety, and operational convenience.[1] Unlike lithium aluminum hydride (LAH), which is notoriously pyrophoric and has limited solubility, Red-Al® is a non-pyrophoric reagent typically supplied as a stable solution in toluene, making it significantly easier and safer to handle, especially on a large scale.[1][2][3]

This guide provides an in-depth exploration of Red-Al's application in the selective reduction of nitriles to primary amines. We will dissect the underlying mechanism, provide field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Rationale: A Stepwise Hydride Delivery

The reduction of a nitrile to a primary amine is a four-electron process, requiring the addition of two equivalents of hydride (H⁻). With Red-Al, this proceeds through a controlled, stepwise mechanism.

-

First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion from the Red-Al complex onto the electrophilic carbon of the nitrile group. This breaks the pi-bond and forms an intermediate N-aluminated imine complex.[4]

-

Second Hydride Addition: The imine intermediate, still coordinated to the aluminum center, is more electrophilic than the starting nitrile. It rapidly undergoes a second hydride addition from the same or another Red-Al molecule. This step forms a di-aluminated amine species.[4]

-

Hydrolytic Workup: The reaction is quenched with a careful aqueous workup. This hydrolyzes the nitrogen-aluminum bonds, liberating the final primary amine product and converting the aluminum species into water-soluble or easily filterable salts.[4][5]

The causality behind this pathway is the high reactivity of the intermediate imine towards further reduction. Unlike milder reagents such as DIBAL-H, which can be stopped at the imine stage under controlled conditions to yield aldehydes after hydrolysis, Red-Al is powerful enough to drive the reaction to the fully reduced primary amine.[4][6]

Caption: Figure 1: Mechanism of Nitrile Reduction with Red-Al.

Core Protocol: Reduction of Benzonitrile to Benzylamine

This protocol provides a representative procedure for the reduction of an aromatic nitrile. It is designed to be a self-validating system, where careful execution of each step directly contributes to the purity and yield of the final product.

Safety & Handling Precautions

-

Reactivity: Red-Al® reacts exothermically and vigorously with protic solvents, particularly water, releasing hydrogen gas.[5] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.[7]

-

Engineering Controls: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of toluene vapors and to safely vent any hydrogen gas produced.[7]

Materials & Equipment

| Reagent/Material | Grade | Supplier | Comments |

| Red-Al® Solution | ~65 wt. % in toluene | Sigma-Aldrich (196193) | Or equivalent |

| Benzonitrile | ≥99% | N/A | Ensure anhydrous |

| Toluene | Anhydrous | N/A | Use a freshly dried solvent |

| Sodium Hydroxide (NaOH) | Reagent Grade | N/A | For preparing a 10-15% aqueous solution |

| Diethyl Ether or MTBE | Anhydrous | N/A | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying |

| Equipment | |||

| 3-Neck Round Bottom Flask | Sized appropriately for the reaction scale | ||

| Magnetic Stirrer & Stir Bar | |||

| Reflux Condenser | With inert gas inlet | ||

| Pressure-Equalizing Dropping Funnel | |||

| Thermometer | |||

| Ice-Water Bath |

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup: Assemble the 3-neck flask with a stir bar, reflux condenser (with a nitrogen/argon inlet bubbler), a thermometer, and a dropping funnel sealed with a septum. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the reaction flask, add 40 mL of anhydrous toluene, followed by the cautious addition of Red-Al® solution (e.g., 15.6 mL, ~30 mmol, 1.5 eq) via syringe. Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

-

Substrate Addition: Dissolve benzonitrile (e.g., 2.06 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous toluene. Transfer this solution to the dropping funnel. Add the nitrile solution dropwise to the stirred Red-Al® solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: A slow, controlled addition is critical to manage the reaction exotherm and prevent side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. To drive the reaction to completion, the mixture can be gently heated to reflux (~110 °C in toluene) for 1-2 hours.[8] Monitor the reaction by TLC or GC-MS by quenching a small aliquot.

-

Workup and Quenching (Critical Step): Cool the reaction mixture back down to 0-5 °C in an ice bath. EXTREME CAUTION is required for this step. Slowly and dropwise, add 15% aqueous NaOH solution to quench the excess Red-Al.[5][8] An initial vigorous evolution of hydrogen gas will be observed. Continue the dropwise addition until the gas evolution ceases. Causality Note: Using aqueous NaOH helps to form soluble sodium aluminates, which remain in the aqueous phase, simplifying the separation process compared to water-only quenches that produce gelatinous aluminum hydroxide precipitates.[5]

-

Isolation: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or MTBE (2 x 30 mL).

-

Purification: Combine all organic layers and wash them with water (1 x 30 mL) and then with brine (1 x 30 mL). The aqueous washes help remove the 2-methoxyethanol byproduct formed during the reaction and workup.[9] Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude benzylamine can be further purified by vacuum distillation if necessary.

Substrate Scope & Reaction Parameters

Red-Al® is a robust reagent effective for a wide range of nitrile substrates. The following table summarizes typical conditions and expected outcomes.

| Substrate Type | R-Group Example | Red-Al (Equivalents) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Aromatic | Benzonitrile | 1.5 - 2.0 | 25 - 110 | 2 - 6 | >90 | Generally clean and high-yielding reactions. |

| Aliphatic (Primary) | Hexanenitrile | 1.5 - 2.0 | 25 - 110 | 4 - 8 | 85 - 95 | May require longer reaction times or heating. |

| Aliphatic (Sterically Hindered) | Pivalonitrile | 2.0 - 2.5 | 70 - 110 | 6 - 12 | 70 - 85 | Increased steric hindrance requires more forcing conditions. |

| Heteroaromatic | 3-Cyanopyridine | 1.5 - 2.0 | 25 - 70 | 2 - 4 | >90 | Generally well-tolerated. |

Note: These are generalized conditions. Optimization for specific substrates is always recommended. Theoretically, 2 equivalents of hydride (1 equivalent of Red-Al) are needed, but an excess is used to ensure complete conversion.[8]

Troubleshooting & Expert Insights

-

Incomplete Reaction: If starting material remains, consider increasing the reaction temperature to reflux or extending the reaction time. Ensure the Red-Al® reagent has not degraded due to improper storage and that all solvents and reagents were strictly anhydrous.

-

Low Yield: Poor yield can often be traced to an inefficient workup. A gelatinous aluminum precipitate can trap the product. If this occurs, adding a saturated solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously can help break up the emulsion and improve phase separation.

-

Alternative to LAH: The primary driver for choosing Red-Al® is safety and ease of handling. Its solubility in aromatic solvents allows for reactions at higher temperatures than typically possible with ether-soluble LAH, which can be advantageous for reducing sterically hindered or less reactive nitriles.[1]

Conclusion

Red-Al® stands as a superior alternative to traditional, more hazardous hydride reagents for the reduction of nitriles to primary amines. Its operational simplicity, high reactivity, and favorable safety profile make it an invaluable tool for researchers in both academic and industrial settings. The protocols and insights provided herein offer a robust framework for successfully implementing this key transformation, enabling the efficient synthesis of vital amine building blocks.

References

-

Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride. [Link]

-

Chem-Station Int. Ed. Red-Al. [Link]

-

SLS. Red-Al sodium bis(2-methoxyeth | 196193-50G | SIGMA-ALDRICH. [Link]

-

Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. [Link]

-

designer-drug.com. Reduction of Nitrostyrenes with Red-Al (Vitride). [Link]

-

Thieme. Sodium Bis(methoxyethoxy)aluminium Hydride. [Link]

-

Chemguide. Reducing nitriles to primary amines. [Link]

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

ACS Publications. Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate. [Link]

-

ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. [Link]

-

AtlanChim Pharma via YouTube. Red-Al®: a versatile reducing agent. [Link]

-

jOeCHEM via YouTube. Reducing Nitriles--Another Way to Make Aldehydes & Amines. [Link]

-

University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

Sources

- 1. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Red-Al® Reducing Agent [merckmillipore.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. designer-drug.com [designer-drug.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organica1.org [organica1.org]

- 9. youtube.com [youtube.com]

Application Notes and Protocols: Chelation-Controlled Reduction of β-Hydroxy Ketones with Red-Al

Introduction

In the realm of stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. The reduction of carbonyl groups, particularly ketones, to form alcohols is a fundamental transformation that often generates new stereocenters.[1][2] Among the various strategies to influence the stereochemical outcome of such reactions, substrate-controlled methods, wherein the inherent chirality of the starting material directs the approach of the reducing agent, are highly efficient.[3] One powerful manifestation of this is chelation control, where a Lewis basic functional group proximal to the carbonyl coordinates to a Lewis acidic reagent, thereby locking the conformation of the substrate and directing hydride delivery from a specific face.[4]

Sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al®, is a versatile and powerful reducing agent with reactivity comparable to lithium aluminum hydride (LiAlH₄).[5][6] However, it offers significant advantages in terms of safety, solubility, and thermal stability.[5][7] While Red-Al is widely used for the reduction of a variety of functional groups, its application in the chelation-controlled reduction of β-hydroxy ketones to furnish 1,3-diols has been a subject of interest, though with noted challenges in achieving high diastereoselectivity.[3][5][8] This document provides a detailed examination of the mechanistic underpinnings, practical considerations, and experimental protocols for the Red-Al mediated reduction of β-hydroxy ketones, with a focus on understanding the factors that govern its stereoselectivity.

Mechanistic Rationale: The Principle of Chelation Control

The stereochemical outcome of the reduction of a β-hydroxy ketone is dictated by the transition state geometry. In the presence of a suitable Lewis acidic reducing agent, the hydroxyl group and the carbonyl oxygen can coordinate to the metal center, forming a rigid six-membered cyclic intermediate. This chelation model serves to lock the conformation of the acyclic substrate, thereby exposing one face of the carbonyl group to preferential attack by the hydride.[4]

The efficacy of chelation control is dependent on several factors:

-

The nature of the reducing agent: The Lewis acidity of the metal center is crucial for effective chelation.

-

The protecting group on the hydroxyl moiety: A free hydroxyl group or a suitably small protecting group that can still coordinate is necessary.

-

The solvent: Coordinating solvents can compete with the substrate for the metal center, thus disrupting the chelation and leading to lower diastereoselectivity.[9]

For the reduction of β-hydroxy ketones, the ideal chelated transition state would lead to the formation of the syn-1,3-diol. However, research has shown that the reduction of β-hydroxy ketones with Red-Al often results in poor diastereoselectivity, typically yielding a nearly 1:1 mixture of syn and anti diols.[3][9] This suggests that the formation of a well-defined six-membered chelate is not as favorable as the five-membered chelate in the reduction of α-hydroxy ketones, where Red-Al has demonstrated high efficiency in producing anti-1,2-diols.[3][9][10][11]

The lower diastereoselectivity in the β-hydroxy ketone case may be attributed to several factors, including the increased flexibility of the six-membered ring and the potential for competing non-chelation controlled pathways, such as the Felkin-Anh model.[12]

Figure 1. Proposed chelation model for Red-Al reduction.

Reagent Profile: Red-Al

Chemical Name: Sodium bis(2-methoxyethoxy)aluminum hydride Common Names: Red-Al®, Vitride®, Synhydrid®[5][13] CAS Number: 22722-98-1 Molecular Formula: NaAlH₂(OCH₂CH₂OCH₃)₂[5] Appearance: Typically supplied as a solution in toluene, appearing as a clear to slightly yellowish liquid.[8][13]

Safety and Handling:

-

Red-Al is highly flammable and reacts exothermically with water and protic solvents, releasing flammable hydrogen gas.[13]

-

It is toxic if swallowed or in contact with skin and can cause serious eye damage and skin irritation.[13]

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13]

-

Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn.

Experimental Protocols

General Considerations

-

Solvent Choice: Non-coordinating solvents such as toluene or dichloromethane (CH₂Cl₂) are optimal for promoting chelation.[9] Ethereal solvents like THF or DME can compete for coordination with the aluminum center and may decrease diastereoselectivity.[9]

-

Temperature Control: Low temperatures (e.g., -78 °C) are generally employed to enhance selectivity by favoring the more ordered, chelated transition state.

-

Stoichiometry: The stoichiometry of Red-Al should be carefully controlled. Typically, 1.1 to 1.5 equivalents are used.

-

Substrate Purity: The β-hydroxy ketone starting material should be free of protic impurities that would consume the reducing agent.

Protocol 1: General Procedure for the Reduction of a β-Hydroxy Ketone with Red-Al

This protocol outlines a general method for the reduction. Note that optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

-

β-Hydroxy ketone

-

Red-Al® (65 wt. % solution in toluene)

-

Anhydrous Toluene

-

Anhydrous Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a rubber septum

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add the β-hydroxy ketone (1.0 mmol). Dissolve the ketone in anhydrous toluene (10 mL).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the Red-Al® solution (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution of the β-hydroxy ketone over a period of 10-15 minutes. Ensure the internal temperature does not rise significantly during the addition.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by the slow, dropwise addition of anhydrous methanol (2 mL) at -78 °C. Caution: This is an exothermic process that will evolve hydrogen gas.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (10 mL) and stir vigorously until two clear layers are observed (this may take several hours to overnight).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the resulting 1,3-diol by ¹H NMR or GC analysis of the crude product.[3]

Figure 2. Experimental workflow for Red-Al reduction.

Data Presentation and Interpretation

The diastereoselectivity of the reduction is a critical parameter. The following table illustrates the expected outcomes for the reduction of a generic β-hydroxy ketone, highlighting the typically observed lack of high selectivity with Red-Al in this specific transformation, as contrasted with the high selectivity often seen with α-hydroxy ketones.

| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | β-Hydroxy Ketone | Red-Al | Toluene | -78 | 1,3-Diol | ~1:1 to 2:1 | [3] |

| 2 | α-Hydroxy Ketone (protected) | Red-Al | CH₂Cl₂ | -78 | 1,2-Diol | >10:1 (anti:syn) | [3][9] |

| 3 | β-Hydroxy Ketone | NaBH(OAc)₃ | THF/AcOH | -40 | 1,3-Diol | High syn selectivity | [14] |

| 4 | β-Hydroxy Ketone | Me₄NBH(OAc)₃ | Acetonitrile/AcOH | -20 | 1,3-Diol | High anti selectivity | [14] |

Table 1: Comparison of Diastereoselectivity in Ketone Reductions.

The data clearly indicates that for the synthesis of 1,3-diols from β-hydroxy ketones, other reducing agents often provide superior stereocontrol compared to Red-Al. For instance, intramolecular hydride delivery from a triacetoxyborohydride intermediate can lead to high syn selectivity, while other specialized reagents can favor the anti isomer.[14]

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or decomposition of the product.

-

Solution: Ensure all reagents and solvents are anhydrous. Check the activity of the Red-Al solution. Consider increasing the reaction time or the amount of Red-Al.

-

-

Poor Diastereoselectivity:

-

Cause: This is an inherent challenge with Red-Al for β-hydroxy ketone reductions.

-

Solution: Ensure the reaction is carried out at a consistently low temperature. Use a non-coordinating solvent. If high diastereoselectivity is crucial, consider alternative reducing agents as indicated in Table 1.

-

-

Difficult Work-up:

-

Cause: Formation of gelatinous aluminum salts.

-

Solution: The use of Rochelle's salt is highly recommended as it chelates the aluminum salts and facilitates a cleaner phase separation. Allow sufficient time for the chelation to complete.

-

Conclusion

Red-Al is a powerful and convenient reducing agent for a wide array of functional groups. While it exhibits excellent chelation-controlled diastereoselectivity in the reduction of protected α-hydroxy ketones to afford anti-1,2-diols, its application for the analogous reduction of β-hydroxy ketones to 1,3-diols is hampered by poor stereocontrol.[3][9] This is likely due to the less favorable energetics and geometry of the six-membered chelated transition state compared to the five-membered analog. Researchers and drug development professionals seeking to synthesize 1,3-diols with high diastereomeric purity should be aware of this limitation and may need to explore alternative, more selective reducing agents. Nevertheless, understanding the principles of chelation control and the factors influencing the outcome of Red-Al reductions is essential for the rational design of synthetic strategies.

References

-

Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

-

Synthetika. (n.d.). Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Sodium bis(2-methoxyethoxy)aluminium hydride. In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. Retrieved from [Link]

-

NPTEL. (n.d.). 2.1.3 Sodium bis(2-Methoxyethoxy)aluminum Hydride (SMEH) [NaAlH2(OCH2CH2OMe)2]. Retrieved from [Link]

-

ACS Publications. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. Retrieved from [Link]

-

Lindsay-Scott, P. (2007). Selective Reduction of β-Hydroxy Ketones. University of Bristol. Retrieved from [Link]

-

IIT Madras. (2021, November 11). Reductions with Red-Al, and Luche Reductions [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH, Red-Al®). Retrieved from [Link]

-

Burke, S. D., Fobare, W. F., & Pacofsky, G. J. (1983). Chelation control of enolate geometry. Acyclic diastereoselection via the enolate Claisen rearrangement. The Journal of Organic Chemistry, 48(26), 5221–5229. [Link]

-

Kim, H., et al. (2023). Non-chelation control in allylations of α-oxy ketones using group-14 allylatranes. Nature Communications, 14(1), 1-9. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]

-

Chem-Station. (2017, May 23). Red-Al. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University. Retrieved from [Link]

-

University of Birmingham. (n.d.). II Reduction Reactions. Retrieved from [Link]

Sources

- 1. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assymetric Induction [www2.chemistry.msu.edu]

- 5. Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Sodium bis(2-methoxyethoxy)aluminum hydride, 70% w/w in to… [cymitquimica.com]

- 9. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]

- 10. An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Non-chelation control in allylations of α-oxy ketones using group-14 allylatranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE - SYNTHETIKA [synthetikaeu.com]

- 14. users.ox.ac.uk [users.ox.ac.uk]

Application Note: Red-Al® in the Total Synthesis of Complex Natural Products

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Type: Technical Application Note & Standardized Protocols

Executive Summary

As a Senior Application Scientist navigating late-stage functionalization and scale-up campaigns, a recurring challenge in total synthesis is the reliable, stereoselective reduction of alkynes and the regioselective opening of epoxides. While Lithium Aluminum Hydride (LAH) is a classic textbook answer, its highly pyrophoric nature and strict requirement for ethereal solvents make it a significant liability in advanced drug development.

Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, SMEAH) provides a superior alternative. Supplied as a highly soluble, thermally stable solution in toluene, Red-Al offers exceptional operational flexibility. Beyond safety, its unique coordination chemistry allows for highly directed, intramolecular hydride deliveries that are indispensable for synthesizing complex natural products.

Mechanistic Insights & Causality

In total synthesis, reagents are not chosen arbitrarily; they are selected based on their predictable transition states. The utility of Red-Al is driven by its ability to covalently tether to substrates bearing free hydroxyl groups, transforming an intermolecular reduction into a highly controlled intramolecular event.

A. Stereoselective Reduction of Propargylic Alcohols

Red-Al reduces propargylic alcohols to (E)-allylic alcohols with near-perfect stereoselectivity. The Causality: The free hydroxyl group of the substrate reacts with Red-Al, evolving hydrogen gas and forming an alkoxyaluminate intermediate. This covalently tethers the aluminum hydride species to the substrate, forcing an intramolecular, syn-delivery of the hydride across the alkyne. Subsequent aqueous hydrolysis of the resulting vinylaluminate intermediate replaces the aluminum with a proton, retaining the trans (E) geometry of the alkene.

Fig 1: Mechanism of Red-Al mediated trans-selective reduction of propargylic alcohols.

B. Regioselective Epoxide Ring-Opening

When targeting 1,3-diols from epoxy alcohols, Red-Al is the premier choice. The Causality: The aluminum center coordinates tightly to the free hydroxyl group of the epoxy alcohol. This coordination directs the hydride attack strictly to the proximal C3 position of the epoxide (rather than the sterically similar C2 position), breaking the C-O bond with exceptional regioselectivity to form the 1,3-diol.

Fig 2: Directed regioselective opening of epoxy alcohols to 1,3-diols using Red-Al.

Case Studies in Total Synthesis

Case Study 1: Total Synthesis of Strongylodiols H and I In the synthesis of the diacetylenic diol natural products Strongylodiols H and I, the trans-selective reduction of an intermediate alkyne was cleanly achieved using Red-Al as a hydride-transfer reagent. This highly controlled step furnished the required (E)-allylic alcohol in an excellent 95% yield, setting the stage for downstream coupling[1].

Case Study 2: Total Synthesis of Marineosin A & (R)-Rugulactone During the synthesis of the spiroaminal model of Marineosin A, directed opening of an epoxide was required to build the core architecture. Red-Al afforded the desired 1,3-diol in 79% yield with a >20:1 regioselectivity over the undesired 1,2-diol congener[2]. Similarly, in the total synthesis of the bioactive compound (R)-Rugulactone, Red-Al was utilized to open an epoxy alcohol, delivering the chiral 1,3-diol precursor essential for constructing the target's lactone core[3].

Quantitative Data Presentation

To justify the selection of Red-Al in your synthetic routes, consult the following comparative matrix of common hydride reducing agents.

| Reagent | Active Species | Delivery Solvent | Propargylic Reduction | Epoxide Opening (Directed) | Safety / Pyrophoricity |

| Red-Al | [AlH₂(OCH₂CH₂OCH₃)₂]⁻ | Toluene, THF | Highly trans (E)-selective | Excellent (1,3-diol preference) | Non-pyrophoric, thermally stable |

| LAH | [AlH₄]⁻ | Et₂O, THF (Strict) | trans (E)-selective | Moderate (Mixtures common) | Highly pyrophoric, moisture sensitive |

| DIBAL-H | AlH(i-Bu)₂ | Hexanes, Toluene, DCM | Generally unreactive | Poor (Often requires Lewis acid) | Pyrophoric neat, safer in solution |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction progression and safely isolate products without yield-destroying emulsions.

Protocol A: Stereoselective Reduction of Propargylic Alcohols

Objective: Conversion of an alkyne to an (E)-alkene via directed hydride delivery.

-

Preparation: Flame-dry a round-bottom flask under inert gas (Ar/N₂). Dissolve the propargylic alcohol substrate (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

-

Reagent Addition: Syringe in Red-Al (60 wt.% in toluene, 2.5 eq) dropwise over 15 minutes. Causality: Excess Red-Al is required because the first equivalent is entirely consumed to deprotonate the hydroxyl group, forming the crucial alkoxyaluminate directing intermediate and evolving hydrogen gas.

-

Reaction Progression & Self-Validation: Allow the reaction to stir at -20 °C for 2 hours, then slowly warm to room temperature. Monitor via TLC. Validation Check: To accurately assess progress, withdraw a 50 µL aliquot, quench into 0.5 mL of 1M HCl, extract with EtOAc, and spot. The complete disappearance of the alkyne confirms conversion to the vinylaluminate intermediate.

-

Quenching (Critical Step): Cool the flask to 0 °C. Carefully add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise until gas evolution ceases, then add a volume equal to the reaction solvent. Causality: Red-Al produces robust, unfilterable aluminum emulsions upon aqueous workup. Rochelle's salt chelates the aluminum ions, breaking the emulsion and yielding two clear, easily separable phases.

-

Isolation: Stir vigorously for 1-2 hours until the layers are distinctly separated. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Opening of Epoxy Alcohols to 1,3-Diols

Objective: Intramolecularly directed cleavage of an epoxide to yield a 1,3-diol.

-

Preparation: In a flame-dried flask under Ar, dissolve the epoxy alcohol substrate (1.0 eq) in anhydrous THF (0.1 M). Cool the reaction vessel to 0 °C.

-

Reagent Addition: Add Red-Al (60 wt.% in toluene, 1.5 - 2.0 eq) dropwise. Causality: The initial equivalent forms the aluminum-alkoxide complex. The spatial proximity of the tethered aluminum hydride to the epoxide oxygen strictly dictates attack at the C3 position, preventing the formation of the 1,2-diol isomer[2].

-

Reaction Progression & Self-Validation: Stir at 0 °C for 1 hour, then warm to room temperature for 3-4 hours. Validation Check: Monitor via TLC. The highly polar 1,3-diol product will appear significantly lower (lower Rf) on the silica plate than the starting epoxy alcohol.

-

Quenching: Cool to 0 °C. Quench carefully with a 10% aqueous citric acid solution. Causality: Citric acid provides both the protons necessary for the hydrolysis of the aluminate complex and the chelation required to prevent aluminum hydroxide emulsion formation.

-

Isolation: Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

References

1.[2] Towards the Total Synthesis of Marineosin A: Construction of the Macrocyclic Pyrrole and an Advanced, Functionalized Spiroaminal Model - PMC (NIH) - 2 2.[1] Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I - PMC (NIH) - 1 3.[3] A Facile Stereoselective Total Synthesis of (R)-Rugulactone - PMC (NIH) - 3

Sources

- 1. Stereoselective total synthesis and structural revision of the diacetylenic diol natural products strongylodiols H and I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards the Total Synthesis of Marineosin A: Construction of the Macrocyclic Pyrrole and an Advanced, Functionalized Spiroaminal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile Stereoselective Total Synthesis of (R)-Rugulactone - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Partial Reduction of Lactones to Lactols Utilizing Modified Red-Al Reagents

Introduction & Strategic Rationale

The partial reduction of lactones to lactols (cyclic hemiacetals) is a critical transformation in the synthesis of complex natural products, nucleosides, and active pharmaceutical ingredients (APIs)[1]. While Diisobutylaluminum hydride (DIBAL-H) remains the traditional reagent of choice for this conversion, it presents significant challenges during process scale-up. DIBAL-H typically requires strict cryogenic conditions (–78 °C) to prevent over-reduction to the corresponding diol, and its handling is complicated by its pyrophoric nature.

Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), commercially known as Red-Al® or Vitride®, is a highly soluble, non-pyrophoric alternative. In its unmodified state, Red-Al is a potent di-hydride donor that aggressively reduces lactones completely to diols[2]. However, by stoichiometrically modifying Red-Al with secondary amines (e.g., pyrrolidine) or alcohols (e.g., ethanol), researchers can precisely attenuate its reactivity[3][4]. This Application Note details the mechanistic principles, comparative advantages, and validated protocols for utilizing modified Red-Al in chemoselective lactone reductions.

Mechanistic Insights: The Causality of Reagent Modification

To understand why modified Red-Al successfully halts reduction at the lactol stage, we must examine the kinetics of the tetrahedral aluminate intermediate.

Unmodified Red-Al (

The Role of Modification:

By pre-reacting Red-Al with exactly one equivalent of an additive like ethanol or pyrrolidine, the reagent is converted into a mono-hydride species (e.g.,

-

Steric Shielding: The incorporation of a bulky amido or alkoxide ligand physically stabilizes the tetrahedral intermediate, preventing it from collapsing into the open-chain form prior to the aqueous quench.

-

Electronic Attenuation: The electron-withdrawing nature of the modifying ligands reduces the nucleophilicity of the remaining hydride. This electronic dampening allows the reaction to be conducted at much milder temperatures (–15 °C to 0 °C) without risking over-reduction[1][3].

Reaction Pathway Visualization

Mechanistic pathway: Stabilization of the tetrahedral intermediate by modified Red-Al prevents diols.

Comparative Reagent Profiling

When designing a synthetic route, selecting the appropriate hydride donor is paramount. The table below summarizes the operational parameters of common reducing agents for lactone-to-lactol conversions.

| Reducing Agent | Operating Temp | Equivalents Required | Over-reduction Risk | Scalability & Handling Profile |

| DIBAL-H | –78 °C | 1.0 – 1.1 | High (if temp rises) | Poor (Strict cryogenic and anhydrous needs) |

| LiAlH(Ot-Bu)₃ | –78 °C to 0 °C | 1.0 – 1.5 | Low | Moderate (Bulky, low atom-economy) |

| Unmodified Red-Al | –78 °C | 0.5 | Very High | Moderate (Non-pyrophoric, but highly aggressive) |